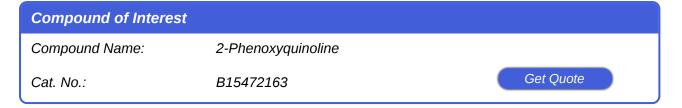


A Technical Guide to 2-Phenoxyquinoline: Properties, Synthesis, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenoxyquinoline**, including its chemical properties, and explores the synthesis and biological activities of closely related phenoxy quinoline derivatives. Due to the limited availability of specific experimental data for **2-Phenoxyquinoline**, this document leverages findings from analogous compounds to provide a broader context for its potential applications in research and drug development.

Core Properties of 2-Phenoxyquinoline

2-Phenoxyquinoline is a heterocyclic aromatic organic compound. Its fundamental physicochemical properties are summarized in the table below.



Property	Value	Source
CAS Number	40515-82-0	PubChem
Molecular Formula	C15H11NO	PubChem
Molecular Weight	221.25 g/mol	PubChem
IUPAC Name	2-phenoxyquinoline	PubChem
SMILES	C1=CC=C(C=C1)OC2=NC3=C C=CC=C3C=C2	PubChem
InChI	InChI=1S/C15H11NO/c1-2-7- 13(8-3-1)17-15-11-10-12-6-4- 5-9-14(12)16-15/h1-11H	PubChem

Synthesis of Phenoxy Quinolines

While a specific, detailed experimental protocol for the synthesis of **2-Phenoxyquinoline** is not readily available in the cited literature, the synthesis of functionalized phenoxy quinolines can be achieved through methods such as the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling reaction is a versatile method for forming carbon-heteroatom bonds.[1][2][3]

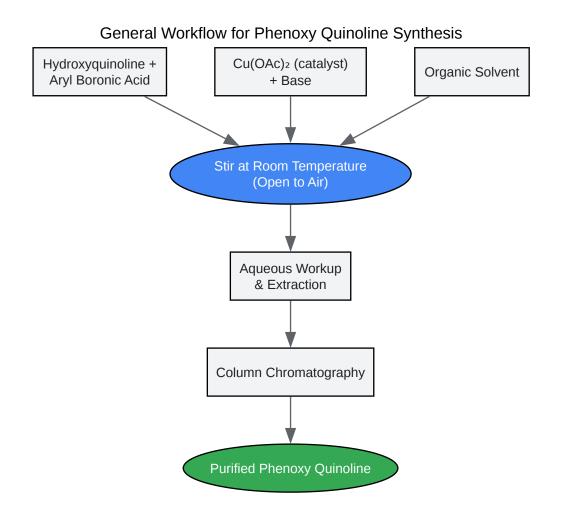
General Experimental Protocol: Chan-Lam Coupling for Phenoxy Quinoline Synthesis

This protocol is a generalized representation based on the principles of the Chan-Lam coupling for the synthesis of aryl ethers.[1][2][3]

- Reactants and Reagents:
 - Aryl boronic acid (e.g., phenylboronic acid)
 - A hydroxyquinoline (e.g., 2-hydroxyquinoline)
 - Copper(II) acetate [Cu(OAc)₂] as the catalyst
 - A base (e.g., pyridine or triethylamine)



- An appropriate solvent (e.g., dichloromethane or toluene)
- Procedure: a. To a reaction vessel, add the hydroxyquinoline, aryl boronic acid, and a catalytic amount of copper(II) acetate. b. Add the base and the solvent to the mixture. c. Stir the reaction mixture at room temperature and open to the air. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is typically diluted with a solvent like ethyl acetate and washed with water. e. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. f. The crude product is then purified using column chromatography to yield the desired phenoxy quinoline.



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Chan-Lam Coupling Synthesis Workflow.

Biological Activities of Phenoxy Quinoline Derivatives

Derivatives of phenoxy quinoline have demonstrated notable biological activities, particularly in the realms of antibacterial and anticancer research.

Antibacterial Activity

A study on functionalized phenoxy quinolines revealed their potential as antibacterial agents against Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA).[4]

This method was employed to assess the in vitro antibacterial efficacy of synthesized phenoxy quinoline derivatives.[4]

- Bacterial Culture Preparation: A bacterial suspension equivalent to 0.5 McFarland standard is prepared.
- Plate Inoculation: The bacterial suspension is uniformly spread over the surface of a Mueller Hinton Agar plate.
- Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
- Compound Application: A specific volume (e.g., 100 μL) of each phenoxy quinoline derivative, dissolved in a solvent like DMSO at various concentrations, is added to the wells.
- Incubation: The plates are incubated at 37°C overnight.
- Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

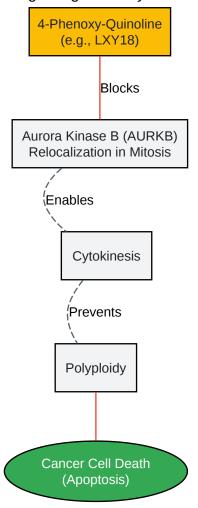
Anticancer Activity and Potential Signaling Pathway

Research into a 4-phenoxy-quinoline derivative, LXY18, has identified it as a potent disruptor of cell division by preventing the relocalization of Aurora kinase B (AURKB) during mitosis.[5] This



suggests a potential mechanism of action for phenoxy quinoline compounds in cancer therapy. Mislocalization of AURKB leads to failed cytokinesis, resulting in polyploidy and subsequent cell death in cancer cells.

Proposed Anticancer Signaling Pathway of a 4-Phenoxy-Quinoline



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Inhibition of AURKB Relocalization.

Conclusion



2-Phenoxyquinoline presents a scaffold of interest for further investigation. While specific data on its biological activity and dedicated synthesis protocols are sparse, the broader class of phenoxy quinolines demonstrates significant potential as antibacterial and anticancer agents. The methodologies and findings presented in this guide for related compounds offer a solid foundation for researchers and drug development professionals to explore the therapeutic promise of **2-Phenoxyquinoline** and its derivatives. Future research should focus on the direct synthesis and biological evaluation of **2-Phenoxyquinoline** to fully elucidate its pharmacological profile and potential applications.

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